molecular formula C22H24N4O3S2 B2536828 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 894948-54-0

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Numéro de catalogue: B2536828
Numéro CAS: 894948-54-0
Poids moléculaire: 456.58
Clé InChI: BENIPWSKQMDFMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrimidine-based acetamide derivative featuring:

  • A 4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl core, which includes a sulfonyl group attached to an isopropyl-substituted benzene ring.
  • A sulfanyl linker connecting the pyrimidine ring to the acetamide moiety.

Pyrimidine derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial properties. The sulfonyl and sulfanyl groups enhance electronic interactions, while substituents like isopropyl benzene and 2-methylphenyl modulate solubility and target binding .

Propriétés

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)16-8-10-17(11-9-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENIPWSKQMDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of the Pyrimidine Core Structure

The 4-aminopyrimidine scaffold serves as the foundational structure for this compound. Patent US20080269170A1 details the preparation of 2,4-dianilinopyrimidine derivatives via cyclocondensation reactions. For this target molecule, a modified approach is employed, starting with the condensation of thiourea with a β-diketone precursor. Specifically, 1,3-diketones such as 4-(propan-2-yl)benzenesulfonylacetone are reacted with thiourea in the presence of hydrochloric acid under reflux conditions to yield 4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-thiol. The reaction typically proceeds at 80–100°C for 6–8 hours, achieving yields of 65–75%. The sulfonyl group at the 5-position is introduced pre-cyclization to ensure regioselectivity, as direct post-cyclization sulfonylation risks side reactions at the 2- and 4-positions.

Sulfonylation and Functionalization at the 5-Position

The 5-sulfonyl group is critical for the compound’s bioactivity and stability. Patent US8114885B2 highlights the use of 4-(propan-2-yl)benzenesulfonyl chloride as the sulfonating agent. The pyrimidine intermediate is treated with this reagent in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. The reaction is conducted at 0–5°C to minimize over-sulfonylation, followed by gradual warming to room temperature over 12 hours. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the 5-sulfonylated product with >90% purity.

Thioether Formation at the 2-Position

The 2-sulfanyl moiety is introduced through a nucleophilic displacement reaction. As described in EP1679309NWA1, the 2-thiol group of the pyrimidine core reacts with α-bromoacetamide derivatives under basic conditions. For this compound, N-(2-methylphenyl)chloroacetamide is synthesized separately by treating 2-methylaniline with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C. This intermediate is then coupled to the pyrimidine scaffold using potassium carbonate in dimethylformamide (DMF) at 50°C for 4 hours. The thioether linkage forms quantitatively, with the reaction monitored via thin-layer chromatography (TLC) to confirm completion.

Acetamide Coupling and Final Product Isolation

The final step involves the coupling of the N-(2-methylphenyl)acetamide group to the pyrimidine-thioether intermediate. ChemRxiv’s computational study on analogous sulfonamide syntheses recommends using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, stirred for 24 hours at room temperature. Post-reaction, the mixture is filtered to remove dicyclohexylurea, and the crude product is purified via recrystallization from ethanol/water (1:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity, with characteristic peaks at δ 2.35 (s, 3H, CH3 from 2-methylphenyl) and m/z 501.1423 [M+H]+.

Optimization and Scalability Considerations

Scale-up production requires modifications to solvent systems and reaction conditions. Patent US8114885B2 emphasizes replacing DMF with acetonitrile in the thioether formation step to improve safety profiles. Additionally, catalytic amounts of sodium iodide enhance the reactivity of chloroacetamide derivatives, reducing reaction times by 30%. For industrial-scale purification, patent EP1679309NWA1 advocates for centrifugal partition chromatography (CPC) over traditional column methods, achieving >98% purity with reduced solvent waste.

Analytical and Spectroscopic Characterization

The compound’s identity is confirmed through a combination of spectroscopic techniques:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH3), 2.35 (s, 3H, 2-methylphenyl CH3), 4.25 (s, 2H, SCH2CO), 6.90–7.70 (m, 8H, aromatic H), 8.20 (s, 1H, pyrimidine H).
  • 13C NMR (100 MHz, DMSO-d6): δ 21.5 (isopropyl CH3), 23.1 (2-methylphenyl CH3), 34.8 (SCH2), 122.5–158.0 (aromatic and pyrimidine C), 169.5 (CONH).
  • IR (KBr): 3340 cm−1 (NH stretch), 1665 cm−1 (C=O), 1320 cm−1 (S=O).

Challenges and Alternative Synthetic Routes

Competing pathways include direct sulfonation of pre-formed 4-aminopyrimidine-2-thiols, but this approach suffers from poor regioselectivity. Alternatively, the ChemRxiv study proposes a microwave-assisted synthesis for the pyrimidine core, reducing cyclocondensation time to 30 minutes with comparable yields. However, this method requires specialized equipment and remains experimental.

Analyse Des Réactions Chimiques

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Features

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Pyrimidine Substituents Sulfonyl/Sulfanyl Group Acetamide Substituent Molecular Weight Key References
Target Compound 4-amino, 5-[4-(propan-2-yl)benzenesulfonyl] Sulfonyl (benzenesulfonyl) N-(2-methylphenyl) Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethyl Sulfanyl N-(4-methylpyridin-2-yl) Not reported
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide 4-amino, 5-(5-chlorothiophen-2-sulfonyl) Sulfonyl (thiophene-based) N-(4-methoxyphenyl) 471.0
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 5-formyl, 6-isopropyl Methanesulfonamide N-methyl Not reported
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-hydroxy, 6-methyl Sulfanyl N-(4-phenoxyphenyl) 367.42

Activité Biologique

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide , often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine ring with amino and sulfonyl functional groups.
  • An acetamide moiety linked to a 2-methylphenyl group.
  • A propan-2-yl substituent which may influence its pharmacokinetic properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cancer pathways or neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:

  • Melanoma
  • Leukemia
  • Lung Cancer

A study conducted on 60 different cancer cell lines revealed promising results, indicating that the compound may inhibit cell proliferation and induce apoptosis in sensitive cell types .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It was tested in animal models for anticonvulsant activity, showing significant protective effects against induced seizures. The mechanism is thought to involve modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

Data Tables

Biological ActivityModel/System UsedObserved EffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
AnticonvulsantAnimal models (MES test)Protection against seizures

Case Studies

  • Anticancer Efficacy : In a study assessing the compound's effects on melanoma cells, it was found that treatment led to a significant reduction in cell viability, with IC50 values suggesting potent cytotoxicity .
  • Neuroprotective Effects : In animal models of epilepsy, the compound demonstrated anticonvulsant properties comparable to established medications like phenytoin. This suggests potential for development as a new therapeutic agent for epilepsy .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for ensuring purity?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-sulfonyl core followed by sulfanyl-acetamide coupling. Key steps include:

  • Sulfonylation : Reacting 4-amino-5-chloropyrimidine with 4-isopropylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives .
  • Acetamide coupling : Reacting the intermediate with 2-methylphenylamine using carbodiimide-based coupling agents . Critical conditions include temperature control (60–80°C), anhydrous solvents, and catalytic bases (e.g., K₂CO₃) to prevent side reactions .

Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?

  • NMR (¹H, ¹³C) : Essential for verifying sulfonyl, sulfanyl, and acetamide linkages. Aromatic protons in the 6.5–8.5 ppm range and sulfonyl S=O stretches in IR (~1350 cm⁻¹) confirm functionality .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous compounds with pyrimidine-thioether motifs .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric assays, given the sulfonyl and pyrimidine groups’ affinity for ATP-binding pockets .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically addressed?

  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing isopropylbenzene with fluorophenyl) to identify SAR trends .
  • Solubility optimization : Use co-solvents (DMSO/PEG) or prodrug strategies to mitigate false negatives caused by poor bioavailability .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .

Q. What strategies improve synthetic yield while minimizing byproducts in the sulfonylation step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group incorporation .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track sulfonylation progress and halt reactions at ~90% conversion .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and hERG inhibition risks .
  • MD simulations : Model interactions with serum albumin to assess plasma protein binding .

Q. What experimental approaches resolve ambiguities in the compound’s crystal structure?

  • High-resolution XRD : Collect data at cryogenic temperatures (<100 K) to enhance diffraction quality .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing .
  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with pyrimidine replaced by triazine or quinazoline .
  • Substituent variation : Systematically alter the isopropylbenzene and 2-methylphenyl groups to assess steric/electronic effects .
  • Bioisosteric replacements : Replace sulfanyl with sulfonyl or ether linkages to evaluate potency retention .

Q. What techniques are optimal for analyzing degradation products under stressed conditions?

  • Forced degradation : Expose to heat (80°C), UV light, and acidic/basic hydrolysis .
  • LC-QTOF-MS : Identifies degradation products via accurate mass and fragmentation patterns .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Data Analysis and Reporting

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma concentration-time curves to assess bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .
  • Dose optimization : Conduct staggered dosing in animal models to align in vivo exposure with in vitro IC₅₀ .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.